6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzopyran-4-one 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzopyran-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15797795
InChI: InChI=1S/C15H19BO4/c1-14(2)15(3,4)20-16(19-14)10-5-6-13-11(9-10)12(17)7-8-18-13/h5-6,9H,7-8H2,1-4H3
SMILES:
Molecular Formula: C15H19BO4
Molecular Weight: 274.12 g/mol

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzopyran-4-one

CAS No.:

Cat. No.: VC15797795

Molecular Formula: C15H19BO4

Molecular Weight: 274.12 g/mol

* For research use only. Not for human or veterinary use.

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzopyran-4-one -

Specification

Molecular Formula C15H19BO4
Molecular Weight 274.12 g/mol
IUPAC Name 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C15H19BO4/c1-14(2)15(3,4)20-16(19-14)10-5-6-13-11(9-10)12(17)7-8-18-13/h5-6,9H,7-8H2,1-4H3
Standard InChI Key GICPIMWRGWLXCN-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OCCC3=O

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

The compound is systematically named 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrochromen-4-one under IUPAC guidelines . Its molecular formula is C₁₅H₁₉BO₄, with a molecular weight of 274.12 g/mol . Discrepancies exist in secondary sources: Appchemical lists a molecular formula of C₁₅H₂₁BO₃ (260.14 g/mol) , likely due to an erroneous omission of an oxygen atom in the dioxaborolane ring. PubChem’s entry aligns with the expected stoichiometry for the boronate ester .

Table 1: Comparative Chemical Identifiers

SourceCAS NumberMolecular FormulaMolecular Weight (g/mol)
AK Scientific 2752DUNot ProvidedNot Provided
Appchemical 1002727-88-9C₁₅H₂₁BO₃260.1364
PubChem 1421659-47-3C₁₅H₁₉BO₄274.12

Structural Features

The molecule comprises a 2,3-dihydrochromen-4-one (chromone) scaffold substituted at the 6-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. The boronate ester’s sp²-hybridized boron atom enables participation in cross-coupling reactions . The SMILES notation (B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OCCC3=O) confirms the bicyclic chromone system and dioxaborolane ring .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via Miyaura borylation, where a halogenated chromone precursor undergoes palladium-catalyzed coupling with bis(pinacolato)diboron (B₂pin₂). For example, iodochromone derivatives react with B₂pin₂ in the presence of Pd(dppf)Cl₂ to yield the target boronate ester .

Industrial-Scale Production

AK Scientific and Appchemical list the compound as a research-grade chemical, indicating laboratory-scale synthesis . No large-scale manufacturing data are publicly available, consistent with its niche application in medicinal chemistry.

Physicochemical Properties

Stability and Solubility

As a boronic ester, the compound is moisture-sensitive and requires anhydrous storage . It is soluble in polar aprotic solvents (e.g., DMSO, THF) but insoluble in water. Experimental data on melting points or logP values are absent in available literature.

Applications in Pharmaceutical Research

Role in Kinase Inhibitor Development

The patent EP2322176A1 details its use in synthesizing p38 mitogen-activated protein (MAP) kinase inhibitors . For instance, Intermediate 2b (N-Cyclopropyl-3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide) couples with iodinated triazolopyridines via Suzuki-Miyaura reactions to yield candidates like 2-(2,2-dimethylpropyl)-7-[3-fluoro-2-methyl-5-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl] triazolo[4,3-a]pyridin-3(2H)-one .

Structure-Activity Relationship (SAR) Studies

The boronate group’s electron-withdrawing properties enhance the chromone’s ability to stabilize transition states in kinase binding pockets. Modifications at the chromone’s 2,3-dihydro position influence metabolic stability .

Hazard StatementPrecautionary Measure
H315Wear protective gloves and clothing .
H319Use eye protection and face shields .
H335Use in well-ventilated areas .

Emergency Protocols

  • Skin Contact: Wash with soap and water .

  • Inhalation: Move to fresh air and seek medical attention .

Analytical Characterization

Spectroscopic Data

While direct NMR data for the compound are unavailable, related intermediates in EP2322176A1 exhibit characteristic shifts:

  • ¹H NMR: Aromatic protons resonate at δ 6.77–7.78 ppm .

  • LRMS: Molecular ion peaks align with theoretical masses (e.g., m/z 332 for iodinated intermediates) .

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